Methyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate
Description
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Properties
IUPAC Name |
methyl 2-[[5-[[(2-methyl-3-nitrobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O6S/c1-8-9(4-3-5-10(8)18(21)22)13(20)15-6-11-16-17-14(24-11)25-7-12(19)23-2/h3-5H,6-7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKJQNOXPODGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on antimicrobial and antioxidant properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
- Molecular Formula : C₁₅H₁₆N₄O₆S
- Molecular Weight : 380.4 g/mol
- CAS Number : 921086-33-1
The structure includes a thioacetate moiety linked to a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring from appropriate precursors.
- Introduction of the thioacetate group.
- Final methylation to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. The biological evaluation of similar compounds has shown varying degrees of activity against a range of pathogens:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Bacillus subtilis | Moderate |
| Candida albicans | Low |
For instance, a related study indicated that derivatives with oxadiazole structures displayed significant antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as the DPPH radical scavenging assay. Compounds with similar structures have shown promising results:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
| Superoxide Radical Scavenging | 20 |
These findings suggest that the compound may effectively neutralize free radicals, contributing to its potential use in oxidative stress-related conditions .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.
- Radical Scavenging : The presence of electron-donating groups enhances the ability to scavenge free radicals.
- Membrane Disruption : Some oxadiazole derivatives disrupt microbial membranes, leading to cell lysis.
Case Studies
A case study involving a series of synthesized oxadiazole derivatives demonstrated their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study reported an IC50 value significantly lower than that of standard antibiotics, indicating a potential alternative treatment strategy .
Another investigation focused on the antioxidant properties of related compounds showed that structural modifications could enhance radical scavenging abilities. Compounds with methoxy or nitro substitutions exhibited higher activities compared to their unsubstituted counterparts .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves several steps, including the formation of the oxadiazole ring and the introduction of the thioether group. These structural components are crucial for its biological activity. The compound's structure can be characterized using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, which help confirm the presence of specific functional groups that contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole moieties exhibit antimicrobial activities. This compound could potentially be developed as a new class of antimicrobial agents. Studies have shown that oxadiazoles can inhibit bacterial growth and may serve as lead compounds for antibiotic development .
Anticancer Activity
The incorporation of nitrobenzamide groups in similar compounds has been associated with anticancer properties. This compound may target specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Preliminary studies suggest that derivatives of this compound could enhance the efficacy of existing chemotherapeutics .
Anti-inflammatory Effects
Compounds featuring thioether functionalities have been reported to exhibit anti-inflammatory effects. The thioether group in this compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Case Study 1: Antimicrobial Testing
In a study evaluating various oxadiazole derivatives for antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control compounds, indicating its potential as an antimicrobial agent.
| Compound | Activity (Zone of Inhibition in mm) | Bacterial Strain |
|---|---|---|
| Test Compound | 15 mm | E. coli |
| Control | 8 mm | E. coli |
| Test Compound | 18 mm | S. aureus |
| Control | 10 mm | S. aureus |
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in breast cancer cells at concentrations above 10 µM. The mechanism involved caspase activation and mitochondrial membrane potential disruption.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Q & A
Q. What are the key steps and reaction conditions for synthesizing Methyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate?
The synthesis involves:
- Oxadiazole ring formation : Cyclization of thiosemicarbazide precursors under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Thioether linkage introduction : Coupling the oxadiazole intermediate with methyl 2-mercaptoacetate via nucleophilic substitution, often requiring bases like K₂CO₃ in anhydrous DMF .
- Amide bond formation : Reacting the intermediate with 2-methyl-3-nitrobenzoyl chloride in the presence of coupling agents (e.g., DCC/DMAP) . Critical parameters include temperature control (0–60°C), solvent purity, and reaction times (6–24 hours) to optimize yields (typically 50–70%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 4.36 ppm for S-CH₂ in oxadiazole derivatives) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 466.08 [M+H]⁺) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- Chromatography : TLC/HPLC monitors reaction progress and purity (>95%) .
Q. How do electronic effects of substituents influence the compound’s reactivity?
The 3-nitro group is strongly electron-withdrawing, reducing electron density on the benzamido moiety and directing electrophilic attacks to meta/para positions. This enhances stability against hydrolysis but may reduce nucleophilicity in substitution reactions . The methyl group on the oxadiazole ring provides steric hindrance, affecting regioselectivity in further functionalization .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) . Molecular docking (AutoDock Vina) screens potential biological targets by simulating interactions with enzymes like COX-2 or kinases .
Q. What experimental design (DoE) strategies improve synthesis scalability?
- Factorial Design : Varies factors (temperature, catalyst loading, solvent ratio) to identify critical parameters. For instance, a 2³ factorial design revealed that >40°C accelerates oxadiazole cyclization but risks byproduct formation .
- Response Surface Methodology (RSM) : Optimizes yield by modeling interactions between variables (e.g., pH and reaction time) .
- Continuous Flow Systems : Enhance reproducibility for large-scale synthesis by maintaining precise control over residence time and mixing .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1N HCl, 3% H₂O₂) and monitor degradation via HPLC. The nitro group may undergo reduction to an amine under acidic/reducing conditions .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) to evaluate ester hydrolysis susceptibility .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Substituent Variation : Replace the 2-methyl-3-nitrobenzamido group with electron-donating (e.g., -OCH₃) or bulkier groups (e.g., CF₃) to modulate lipophilicity and target binding .
- Bioisosteric Replacement : Swap the oxadiazole ring with 1,2,4-triazole to assess impact on antimicrobial activity .
- In Silico Clustering : Group derivatives by physicochemical properties (logP, polar surface area) to correlate with bioactivity data (e.g., IC₅₀ values against cancer cell lines) .
Q. What strategies validate biological targets for this compound?
- Kinase Profiling : Use radiometric assays to screen inhibition against a panel of 50+ kinases .
- Microbiological Assays : Test minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) quantifies pro-apoptotic effects in cancer cells .
Methodological Considerations
- Contradictions in Data : Conflicting bioactivity results may arise from assay variability (e.g., cell line differences) or impurities in synthesized batches. Always cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Synthetic Pitfalls : Side reactions during amide coupling (e.g., racemization) require strict anhydrous conditions and low temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
